Fmoc-Met-OH

Catalog No.
S755195
CAS No.
71989-28-1
M.F
C20H21NO4S
M. Wt
371.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Met-OH

CAS Number

71989-28-1

Product Name

Fmoc-Met-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoic acid

Molecular Formula

C20H21NO4S

Molecular Weight

371.5 g/mol

InChI

InChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1

InChI Key

BUBGAUHBELNDEW-UHFFFAOYSA-N

SMILES

CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Fmoc-Met-OH, also known as Fmoc-L-methionine or N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-methionine, is a key building block used in solid-phase peptide synthesis (SPPS) []. SPPS is a widely used technique in chemistry and biochemistry for the creation of peptides and proteins.

Role in Solid-Phase Peptide Synthesis

Fmoc-Met-OH functions as a protected amino acid []. This means that the reactive amine group (NH2) of the methionine molecule is masked by a bulky group, the Fmoc (Fluorenylmethoxycarbonyl) group, which prevents unwanted side reactions during the synthesis process.

During SPPS, the Fmoc group is selectively removed using a mild acidic treatment, allowing the methionine to react with the next amino acid in the desired sequence. This cycle of deprotection and coupling is repeated until the entire peptide chain is assembled. Fmoc-Met-OH, along with other Fmoc-protected amino acids, plays a crucial role in enabling the controlled and efficient construction of diverse peptides with high purity [].

Applications in Research

Fmoc-Met-OH finds applications in various scientific research areas:

  • Peptide and protein synthesis: Fmoc-Met-OH is used to synthesize a wide range of peptides and proteins for various research purposes, including studying protein structure and function, developing drugs, and creating diagnostic tools [].
  • Bioconjugation: Fmoc-Met-OH can be used to attach peptides to other molecules, such as antibodies or nanoparticles, for targeted drug delivery or bioimaging applications [].
  • Study of protein-protein interactions: By incorporating Fmoc-Met-OH with specific modifications, researchers can study how proteins interact with each other, providing insights into cellular processes and disease mechanisms [].

Fmoc-Met-OH, also known as N-(fluorenylmethoxycarbonyl)-L-methionine, is a synthetic building block used in solid-phase peptide synthesis (SPPS) [1]. SPPS is a technique for efficiently creating peptides (short chains of amino acids) in a laboratory setting. Fmoc-Met-OH specifically incorporates the amino acid L-methionine into the peptide chain [1]. Methionine is an essential amino acid found in proteins, playing a crucial role in protein structure and function [2].


Molecular Structure Analysis

Fmoc-Met-OH consists of three key structural components:

  • Fluorenylmethoxycarbonyl (Fmoc) Group: This bulky aromatic group serves as a protecting group for the amino terminus (N-terminus) of the methionine residue. The Fmoc group ensures only the side chain (carboxyl group) of the next amino acid to be added reacts during peptide bond formation, maintaining the desired sequence [1].
  • L-Methionine: This naturally occurring amino acid contains a central carbon atom bonded to an amino group (NH2), a carboxyl group (COOH), a hydrogen atom (H), and a side chain containing a methyl group (CH3) and a thioether group (SCH3). The chirality of the central carbon is L-configuration, essential for proper protein function [2].
  • Hydroxyl Group (OH): This group is attached to the carboxyl carbon of the methionine, forming a methyl ester. The methyl ester functionality is crucial for peptide chain elongation during SPPS [3].

The combination of these moieties creates a molecule with a complex three-dimensional structure. The Fmoc group is relatively large and hydrophobic, while the methionine side chain is also hydrophobic due to the presence of the methyl groups.


Chemical Reactions Analysis

Synthesis

Fmoc-Met-OH can be synthesized through various methods, but a common approach involves reacting L-methionine with Fmoc-Cl (fluorenylmethoxycarbonyl chloride) to form the protected amino acid. The free carboxylic acid is then esterified using methanol [1].

Reactions in SPPS:

  • Chain Initiation: Fmoc-Met-OH is attached to a solid support resin, initiating the peptide chain.
  • Chain Elongation: The Fmoc protecting group of the growing peptide chain is selectively removed using a mild acid treatment. Fmoc-Met-OH or another Fmoc-protected amino acid is then coupled to the free amine group, forming a new peptide bond. This cycle of deprotection and coupling is repeated until the desired peptide sequence is achieved.
  • Cleavage: After chain assembly, the peptide is cleaved from the resin using a specific cleavage cocktail, often containing reagents to remove the Fmoc group and cleave the methyl ester [3].
Balanced Chemical Equations

(Specific details may vary depending on the synthesis and cleavage methods)

  • Synthesis (example):
    • Fmoc-Cl + H-Met-OH -> Fmoc-Met-OH + HCl
    • Fmoc-Met-OH + CH3OH -> Fmoc-Met-OMe (Methyl ester formation) + H2O
  • Deprotection (example):
    • Fmoc-peptide + H+ -> H-peptide + Fmoc-OH
Other Relevant Reactions

Methionine residues in peptides are susceptible to oxidation due to the presence of the thioether group. During SPPS, scavengers like NH4I (ammonium iodide) might be added to the cleavage cocktail to minimize methionine oxidation [2].


Physical And Chemical Properties Analysis

  • Molecular Formula: C20H21NO4S
  • Molecular Weight: 371.45 g/mol
  • Appearance: White to off-white crystalline powder [4]
  • Melting Point: Not readily available
  • Boiling Point: Not readily available (likely decomposes before boiling)
  • Solubility: Soluble in organic solvents like dichloromethane, dimethylformamide (DMF), and methanol [4]
  • Stability: Store below 30°C to minimize decomposition [4].

Mechanism of Action (Not Applicable)

Fmoc-Met-OH itself doesn't have a specific mechanism of action. It functions as a building block for creating peptides, which then exert their biological effects depending on their amino acid sequence and structure.

Fmoc-Met-OH is generally considered a safe handling material but should be handled with care according to standard laboratory practices.

  • Safety Data Sheet (SDS): Refer to the SDS from suppliers like Sigma-Aldrich or Merck Millipore

XLogP3

3.7

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 5 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 5 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

71989-28-1
112833-40-6

Dates

Modify: 2023-08-15

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